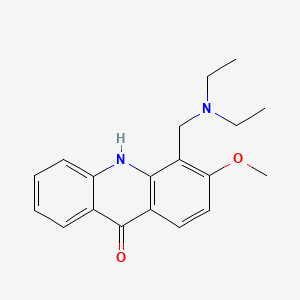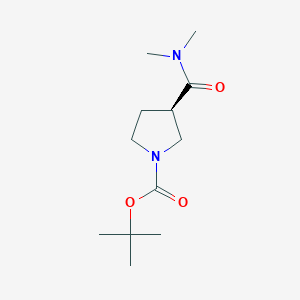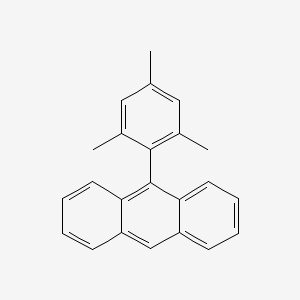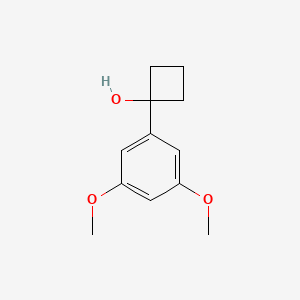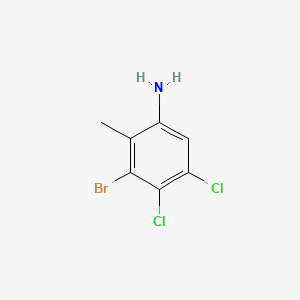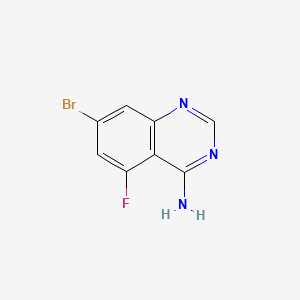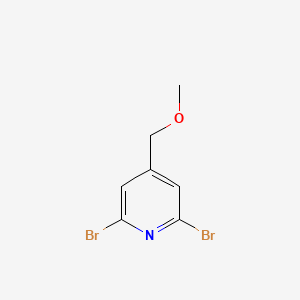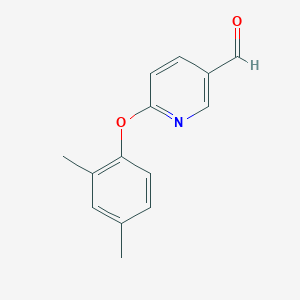
6-(2,4-Dimethylphenoxy)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 6-(2,4-Dimethylphenoxy)nicotinaldehyde typically involves the reaction of 6-chloronicotinaldehyde with 2,4-dimethylphenol in the presence of a base such as potassium carbonate . The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
6-(2,4-Dimethylphenoxy)nicotinaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux . The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
6-(2,4-Dimethylphenoxy)nicotinaldehyde has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-(2,4-Dimethylphenoxy)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . Additionally, the phenoxy group may interact with hydrophobic pockets in biological molecules, influencing their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
6-(2,4-Dimethylphenoxy)nicotinaldehyde can be compared with other similar compounds, such as:
Nicotinaldehyde: The parent compound, which lacks the phenoxy group and has different chemical and biological properties.
6-(2,4-Dimethylphenoxy)benzaldehyde: A structurally similar compound where the nicotinaldehyde moiety is replaced by a benzaldehyde group.
2,4-Dimethylphenoxyacetic acid: A compound with a similar phenoxy group but different functional groups and applications.
Propiedades
Fórmula molecular |
C14H13NO2 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
6-(2,4-dimethylphenoxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H13NO2/c1-10-3-5-13(11(2)7-10)17-14-6-4-12(9-16)8-15-14/h3-9H,1-2H3 |
Clave InChI |
SRMOCMRZDNESTR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC2=NC=C(C=C2)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dichloro-7-methoxypyrido[3,2-D]pyrimidine](/img/structure/B13939068.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13939072.png)
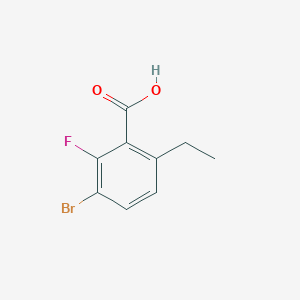
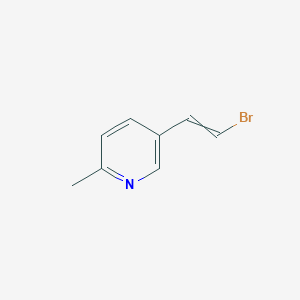
![1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one](/img/structure/B13939084.png)
